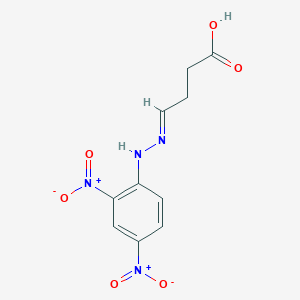
4-(2,4-Dinitrophenylhydrazono)-butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dinitrophenylhydrazono)-butanoic acid is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group attached to a butanoic acid backbone. The 2,4-dinitrophenyl group is a well-known moiety in organic chemistry, often used in various analytical and synthetic applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitrophenylhydrazono)-butanoic acid typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable butanoic acid derivative. One common method is the condensation reaction between 2,4-dinitrophenylhydrazine and butanoic acid or its esters under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of sulfuric acid to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . The use of solid-phase extraction techniques can further purify the compound by removing unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dinitrophenylhydrazono)-butanoic acid undergoes several types of chemical reactions, including:
Addition-Elimination Reactions: This compound can participate in addition-elimination reactions, particularly with aldehydes and ketones, forming hydrazones.
Oxidation and Reduction: The nitro groups in the 2,4-dinitrophenyl moiety can undergo reduction to form amino derivatives.
Substitution Reactions: The hydrazone group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents for the hydrazone group.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are effective reducing agents for the nitro groups.
Major Products
The major products formed from these reactions include various hydrazone derivatives, amino derivatives, and substituted hydrazones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(2,4-Dinitrophenylhydrazono)-butanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dinitrophenylhydrazono)-butanoic acid involves its interaction with specific molecular targets, such as carbonyl groups in aldehydes and ketones. The hydrazone group forms a stable covalent bond with the carbonyl carbon, resulting in the formation of a hydrazone derivative. This interaction is facilitated by the nucleophilic nature of the hydrazone group and the electrophilic nature of the carbonyl carbon .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in analytical chemistry.
Phenylhydrazine: Another hydrazine derivative with similar reactivity but different selectivity and stability.
Semicarbazide: Used in similar applications but forms semicarbazones instead of hydrazones.
Uniqueness
4-(2,4-Dinitrophenylhydrazono)-butanoic acid is unique due to its specific structural features, which confer distinct reactivity and stability compared to other hydrazone derivatives. The presence of the butanoic acid backbone enhances its solubility and facilitates its use in various aqueous and organic media .
Propiedades
Fórmula molecular |
C10H10N4O6 |
|---|---|
Peso molecular |
282.21 g/mol |
Nombre IUPAC |
(4E)-4-[(2,4-dinitrophenyl)hydrazinylidene]butanoic acid |
InChI |
InChI=1S/C10H10N4O6/c15-10(16)2-1-5-11-12-8-4-3-7(13(17)18)6-9(8)14(19)20/h3-6,12H,1-2H2,(H,15,16)/b11-5+ |
Clave InChI |
XIQVJSLOJWLIKA-VZUCSPMQSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CCC(=O)O |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



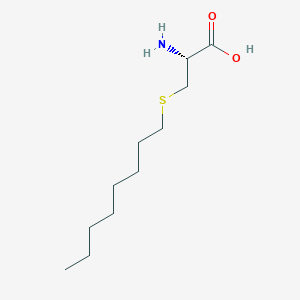

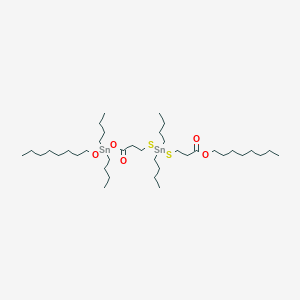
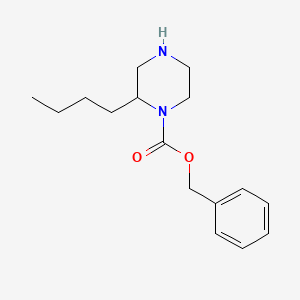
![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)
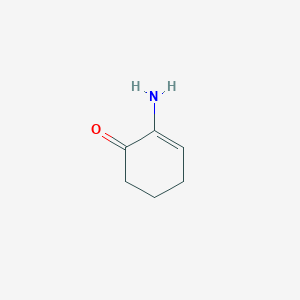
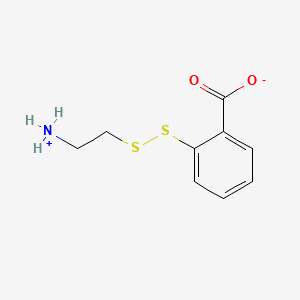
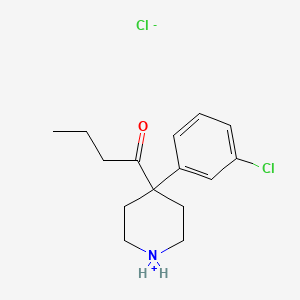
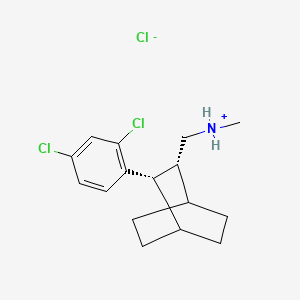
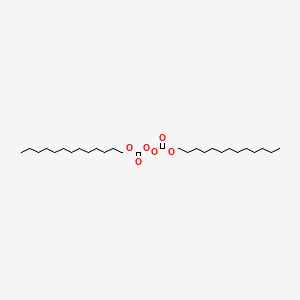
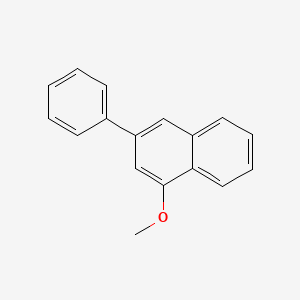

![2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B13751333.png)
